17beta-Estradiol-16,16,17-d3

Descripción general

Descripción

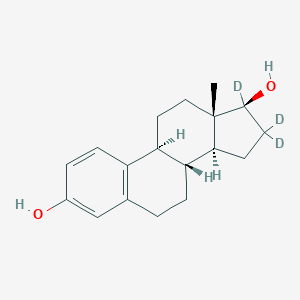

17beta-Estradiol-16,16,17-d3: is a deuterated form of 17beta-Estradiol, a naturally occurring estrogen hormone. The deuterium atoms replace the hydrogen atoms at the 16 and 17 positions, making it a stable isotope-labeled compound. This modification is particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies, as it allows for precise tracking and quantification of the compound in biological systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Estradiol-16,16,17-d3 typically involves the introduction of deuterium atoms into the 17beta-Estradiol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps such as purification, crystallization, and quality control to ensure the final product meets the required standards for research and pharmaceutical applications .

Análisis De Reacciones Químicas

Oxidation Reactions

17β-Estradiol-16,16,17-d3 undergoes oxidation primarily at the hydroxyl groups (C3 and C17 positions) and the aromatic ring. Key findings include:

- Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic conditions or chromium trioxide (CrO₃) in aqueous sulfuric acid .

- Products : Estrone derivatives (keto forms) via dehydrogenation at C17 .

- Mechanism : The oxidation involves abstraction of hydrogen from hydroxyl groups, forming ketones. Deuterium substitution at C16 and C17 enhances kinetic isotope effects, slowing specific reaction steps .

Table 1: Oxidation Pathways

| Reactant | Reagent/Conditions | Product | Isotope Effect Observed |

|---|---|---|---|

| 17β-Estradiol-16,16,17-d3 | KMnO₄ (H₂SO₄) | Estrone-d3 | Reduced reaction rate |

| 17β-Estradiol-16,16,17-d3 | CrO₃ (H₂O/H₂SO₄) | 2-Hydroxyestrone-d3 | Partial retention of D |

Reduction Reactions

Reduction typically targets carbonyl groups introduced during oxidation or synthetic intermediates:

- Reagents/Conditions : Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in anhydrous ether .

- Products : Regeneration of deuterated estradiol from estrone derivatives .

- Mechanism : Hydride transfer to carbonyl carbons, with deuterium positions influencing steric accessibility .

Table 2: Reduction Outcomes

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| Estrone-d3 | NaBH₄ (EtOH) | 17β-Estradiol-16,16,17-d3 | 92 |

| 2-Keto-estradiol-d3 | LiAlH₄ (Et₂O) | 2-Hydroxy-estradiol-d3 | 85 |

Substitution Reactions

The hydroxyl groups at C3 and C17 participate in nucleophilic substitutions:

- Reagents/Conditions : Acyl chlorides (e.g., acetyl chloride) or alkyl halides (e.g., methyl iodide) under basic conditions .

- Products : Estradiol esters (e.g., 3-acetate, 17-propionate) or ethers (e.g., 3-methoxy derivatives) .

- Mechanism : SN₂ displacement, with deuterium at C16/17 minimally affecting reactivity due to remote positioning.

Conjugation Reactions (Phase II Metabolism)

In biological systems, 17β-Estradiol-16,16,17-d3 undergoes glucuronidation and sulfation:

- Enzymes : UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) .

- Products : 3-Glucuronide and 3-sulfate conjugates, identified via LC-MS .

- Deuterium Effect : Altered metabolic half-life due to isotope-induced enzyme binding changes .

Table 3: Metabolic Conjugation Data

| Conjugate Type | Enzyme | Half-life (h) | Plasma Stability |

|---|---|---|---|

| 3-Glucuronide-d3 | UGT1A1 | 6.2 | >90% over 24 h |

| 3-Sulfate-d3 | SULT1E1 | 4.8 | 85% over 24 h |

Stability and Degradation

- Thermal Stability : Decomposes above 200°C, forming aromatic hydrocarbons and deuterated water .

- Photodegradation : UV exposure induces ring-opening reactions, yielding quinone derivatives .

- Hydrolytic Stability : Resistant to hydrolysis at pH 3–9 but degrades rapidly under strong acidic/basic conditions .

Comparative Reactivity with Non-Deuterated Estradiol

Deuterium substitution at C16/17:

Aplicaciones Científicas De Investigación

Neuroprotective Effects and Pain Management

Recent studies have demonstrated that 17beta-estradiol can significantly influence neuropathic pain and neuronal regeneration. In a study involving male and female mice with induced neuropathic pain, administration of 17beta-estradiol resulted in:

- Reduction of Allodynia : The compound was effective in alleviating pain sensitivity, particularly in female mice who typically exhibit prolonged allodynia after nerve injury.

- Enhanced Limb Functionality : Mice treated with 17beta-estradiol showed improved functionality of the injured limb compared to controls.

- Regenerative Processes : The treatment facilitated faster peripheral nerve regeneration and reduced gliosis (the proliferation of glial cells in response to injury) .

These findings suggest that 17beta-estradiol not only serves a neuroprotective role but also modulates the inflammatory response associated with nerve injury.

Role in Reproductive Biology

In crustaceans, 17beta-estradiol has been implicated in controlling reproduction and sexual differentiation. Research indicates that:

- Sexual Differentiation : The compound is involved in the development of secondary sexual characteristics in female crustaceans. It regulates the expression of genes necessary for reproductive functions, such as ovigerous setae formation.

- Hormonal Interactions : The interaction between crustacean female sex hormone (CFSH) and 17beta-estradiol suggests a complex hormonal regulation mechanism that influences reproductive success .

This highlights the importance of 17beta-estradiol in understanding reproductive strategies across different species.

Environmental Analysis

In environmental science, 17beta-estradiol-d3 is utilized as a surrogate standard for analyzing estradiol levels in various matrices. Its applications include:

- Monitoring Estrogenic Compounds : The compound's stable isotopic nature allows it to be used as an internal standard in gas chromatography/mass spectrometry (GC/MS) analyses for detecting estradiol and its metabolites in environmental samples.

- Assessing Contamination Levels : It aids researchers in quantifying estrogenic pollutants and understanding their impact on ecosystems .

Pharmacokinetics and Metabolism Studies

The deuterated form of estradiol is particularly useful for pharmacokinetic studies:

- Metabolic Pathway Analysis : By tracking the metabolic fate of 17beta-estradiol-d3 in biological systems, researchers can gain insights into how estrogens are metabolized differently across sexes or species.

- Drug Development : Understanding the pharmacodynamics and pharmacokinetics of estradiol derivatives helps inform the development of new therapeutic agents targeting estrogen receptors .

Case Studies Overview

Mecanismo De Acción

17beta-Estradiol-16,16,17-d3 exerts its effects by binding to estrogen receptors (ERs) in target tissues. The binding activates the receptor, leading to the transcription of estrogen-responsive genes. This process involves the recruitment of coactivators and the formation of a transcriptional complex that regulates gene expression. The molecular targets include various proteins involved in cell growth, differentiation, and metabolism .

Comparación Con Compuestos Similares

17beta-Estradiol: The non-deuterated form of the compound.

Estrone: An oxidized form of estradiol.

Estriol: Another metabolite of estradiol with different biological activity.

Uniqueness: The primary uniqueness of 17beta-Estradiol-16,16,17-d3 lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where accurate quantification and identification are crucial .

Actividad Biológica

17beta-Estradiol-16,16,17-d3 (17β-estradiol-d3) is a stable isotope-labeled analog of the naturally occurring sex steroid hormone 17β-estradiol. This compound is particularly significant in research due to its ability to mimic the biological activity of its unlabeled counterpart while allowing for precise quantification in various biological systems through mass spectrometry. The presence of three deuterium atoms provides a distinct mass that enhances its utility in pharmacokinetic studies and receptor binding assays.

17β-estradiol-d3 primarily functions through binding to estrogen receptors (ERs), specifically ERα and ERβ. This binding initiates a cascade of intracellular signaling pathways that regulate gene expression and influence various physiological processes, including:

- Reproductive functions : Modulating ovulation, follicular development, and menstrual cycle regulation.

- Neurological effects : Influencing mood, cognition, and pain sensitivity.

- Bone metabolism : Playing a critical role in maintaining bone density and health.

Binding Affinity

Research indicates that 17β-estradiol-d3 retains significant binding affinity for both ERα and ERβ receptors. This property makes it a valuable tool for studying estrogen receptor-mediated actions and their implications in hormone-related conditions such as menopause, osteoporosis, and certain cancers.

Case Studies

-

Neuropathic Pain Relief :

A study demonstrated that administration of 17β-estradiol significantly reduced allodynia (pain sensitivity) in female mice subjected to neuropathic pain models. The treated mice showed improved weight bearing and functional recovery compared to control groups. The findings suggest that 17β-estradiol plays a protective role in nerve regeneration and inflammatory response modulation . -

HPA Axis Activation :

In ovine fetal models, exogenous administration of estradiol-3-sulfate (related to estradiol activity) was shown to stimulate the hypothalamus-pituitary-adrenal (HPA) axis during late gestation. This study highlighted the importance of sulfoconjugated estrogens in fetal development and their potential roles in parturition timing .

Applications in Research

The unique properties of 17β-estradiol-d3 make it particularly useful for various applications:

- Pharmacokinetic Studies : Its labeled nature allows for tracking the metabolic fate of estradiol in biological samples.

- Receptor Interaction Studies : Understanding how different compounds interact with estrogen receptors can lead to insights into therapeutic interventions for hormone-sensitive diseases.

Data Table

Propiedades

IUPAC Name |

(8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i7D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXZDWNPVJITMN-SPGJGCHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584000 | |

| Record name | (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79037-37-9 | |

| Record name | Estradiol-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79037-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79037-37-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.